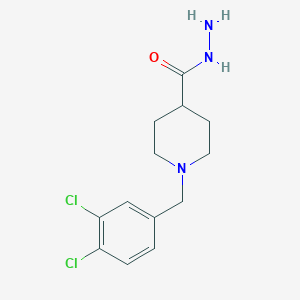![molecular formula C14H19N3O3 B2987673 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid CAS No. 2220192-22-1](/img/structure/B2987673.png)
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid is a synthetic compound known for its unique structure, which includes a diazirine ring, an alkyne group, and a carboxylic acid moiety. This compound is particularly valuable in chemical biology and biochemistry due to its photo-reactive properties, making it useful for studying molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of an alkyne with a diazo compound under UV light, forming a highly reactive carbene intermediate.
Attachment of the Alkyne Group: The alkyne group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, often involving the use of a base to facilitate ring closure.
Final Assembly: The final compound is assembled by linking the diazirine and pyrrolidine intermediates through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Photoactivation: The diazirine ring can be activated by UV light, forming a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The carboxylic acid moiety can undergo oxidation to form carboxylate anions or reduction to form alcohols.
Common Reagents and Conditions:
Photoactivation: UV light (typically 350-370 nm).
Substitution Reactions: Palladium or copper catalysts, bases such as triethylamine.
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
Photoactivation: Covalent adducts with proteins or other biomolecules.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Carboxylate salts or alcohol derivatives.
科学的研究の応用
1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid is widely used in scientific research due to its versatile reactivity:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of protein-protein and protein-ligand interactions through photoaffinity labeling.
Industry: Utilized in the development of new materials and chemical probes for various applications.
作用機序
The primary mechanism of action for 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid involves the formation of a reactive carbene intermediate upon UV light activation. This carbene can insert into nearby bonds, forming covalent linkages with biomolecules. This property is exploited in photoaffinity labeling to identify molecular interactions and binding sites.
Molecular Targets and Pathways:
Proteins: The compound can covalently modify amino acid residues, allowing for the identification of protein interaction sites.
Nucleic Acids: Potential interactions with nucleic acids through carbene insertion into nucleotide bases.
類似化合物との比較
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Similar structure but lacks the pyrrolidine ring.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a trifluoromethyl group instead of an alkyne.
NHS-Diazirine (succinimidyl 4,4′-azipentanoate): A diazirine-containing compound used for similar photo-crosslinking applications.
Uniqueness: 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a diazirine ring, alkyne group, and pyrrolidine ring, providing multiple reactive sites and a versatile scaffold for chemical biology applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering insights into molecular interactions and facilitating the development of new chemical probes and materials.
特性
IUPAC Name |
1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-4-7-14(15-16-14)8-5-12(18)17-9-6-11(10(17)2)13(19)20/h1,10-11H,4-9H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYXEWMSRTXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)CCC2(N=N2)CCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
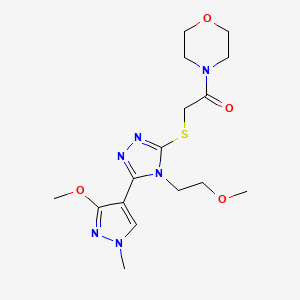
![6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one](/img/structure/B2987591.png)
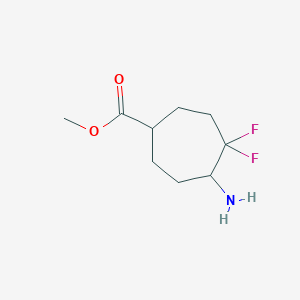
![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
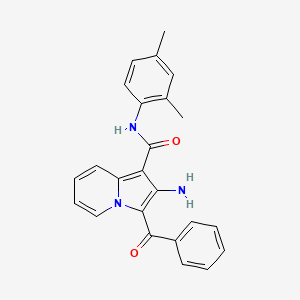
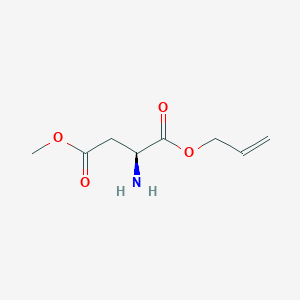
![3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2987600.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
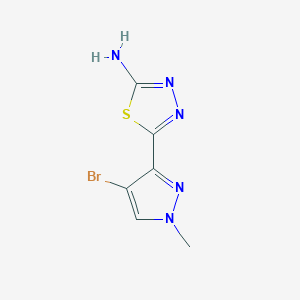
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one](/img/structure/B2987607.png)

